molecular formula C18H12N2O5 B2848112 2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 892287-96-6

2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B2848112
CAS No.: 892287-96-6
M. Wt: 336.303
InChI Key: DKHPSUSCUGLZGL-UHFFFAOYSA-N
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Description

2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-1,3-benzodiazole-5-carboxylic acid is a complex organic compound that combines the structural features of chromene and benzoimidazole. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, which is then reacted with benzoimidazole derivatives under specific conditions to yield the target compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene and benzoimidazole derivatives, such as:

Uniqueness

What sets 2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-1,3-benzodiazole-5-carboxylic acid apart is its unique combination of chromene and benzoimidazole structures, which may confer distinct biological activities and chemical properties .

Properties

IUPAC Name

2-(8-methoxy-2-oxochromen-3-yl)-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O5/c1-24-14-4-2-3-9-7-11(18(23)25-15(9)14)16-19-12-6-5-10(17(21)22)8-13(12)20-16/h2-8H,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHPSUSCUGLZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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